molecular formula C7H14N2 B8087533 3,9-Diazabicyclo[3.3.1]nonane

3,9-Diazabicyclo[3.3.1]nonane

Cat. No. B8087533
M. Wt: 126.20 g/mol
InChI Key: PJDJTXWCVQUXKZ-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C7H14N2 . It is also known by its synonyms such as 280-98-8, SCHEMBL702038, AKOS006348955, and SB36356 . The molecular weight of this compound is 126.20 g/mol .


Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, a three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic framework . The InChI string of this compound is InChI=1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in several works . For example, on reduction of the given imide with lithium aluminum hydride and catalytic hydrogenolysis of the benzyl groups, the final 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane is obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 126.20 g/mol, XLogP3-AA of 0.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are both 126.115698455 g/mol .

Scientific Research Applications

  • Chemical Transformations : Nikit-skaya and Yakhontov (1970) explored transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, highlighting the compound's potential in chemical synthesis and modification (Nikit-skaya & Yakhontov, 1970).

  • Mass Spectrometry : Ermakov and Sheinker (1981) studied the mass spectra of substituted 3,9-diazabicyclo[3.3.1]nonanes, which is crucial for understanding the compound's properties and behavior under various conditions (Ermakov & Sheinker, 1981).

  • Synthesis of Derivatives : Nikit-skaya, Levkoeva, Usovskaya, and Rubtsov (1965) synthesized 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane, demonstrating the compound's versatility in creating new chemical entities (Nikit-skaya et al., 1965).

  • Pharmacological Applications : Malmakova et al. (2021) synthesized novel bispidine derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one for exploring their biological activity and toxicity, indicating the compound's potential in drug development (Malmakova et al., 2021).

  • Neurological Research : Grigoriev et al. (2019) studied a new derivative of 3,7-diazabicyclo[3.3.1]nonane as a positive allosteric modulator of AMPA receptors, which is significant for neurological and psychoneurological research (Grigoriev et al., 2019).

  • Drug Delivery Systems : Veremeeva et al. (2021) demonstrated that 3,7-diazabicyclo[3.3.1]nonane scaffold can be used in designing molecular switches for liposomal delivery systems, emphasizing its role in targeted drug delivery (Veremeeva et al., 2021).

  • Structural and Conformational Studies : Fernández et al. (1995) conducted a study on the structural, conformational, and pharmacological aspects of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, contributing to our understanding of the compound's physical and chemical properties (Fernández et al., 1995).

Mechanism of Action

While the mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane is not explicitly mentioned in the search results, a related compound, 3,7-diazabicyclo[3.3.1]nonane, has been found to interact with nicotinic acetylcholine receptors (nAChRs) and AMPA receptors .

Safety and Hazards

The safety data sheet of a related compound, 9-Boc-3,9-diaza-bicyclo[3.3.1]nonane, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The [3,7]-diazabicyclo[3.3.1]nonane (bispidine) structure, which is similar to 3,9-Diazabicyclo[3.3.1]nonane, is found in several interesting naturally occurring alkaloids . A one-pot reaction process utilizing 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition has been designed, which could be a future direction for the synthesis of this compound .

properties

IUPAC Name

3,9-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDJTXWCVQUXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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